Cas no 217788-67-5 (3-propyl1,2,4triazolo3,4-b1,3,4thiadiazol-6-amine)

3-propyl1,2,4triazolo3,4-b1,3,4thiadiazol-6-amine structure
217788-67-5 structure
Product Name:3-propyl1,2,4triazolo3,4-b1,3,4thiadiazol-6-amine
CAS No:217788-67-5
MF:C6H9N5S
MW:183.234158277512
MDL:MFCD06803569
CID:2952222
PubChem ID:16489633
Update Time:2025-07-10

3-propyl1,2,4triazolo3,4-b1,3,4thiadiazol-6-amine Chemical and Physical Properties

Names and Identifiers

    • 3-丙基[1,2,4]三唑并[3,4-B][1,3,4]噻二唑-6-胺
    • 3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
    • 3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
    • 3-Propyl[1,2,4]triazolo-[3,4-b][1,3,4]thiadiazol-6-amine
    • STK288926
    • 1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-amine, 3-propyl-
    • MFCD06803569
    • 217788-67-5
    • CS-0215273
    • LS-05937
    • EN300-231504
    • ALBB-017964
    • H32456
    • AKOS003677851
    • 3-propyl1,2,4triazolo3,4-b1,3,4thiadiazol-6-amine
    • MDL: MFCD06803569
    • Inchi: 1S/C6H9N5S/c1-2-3-4-8-9-6-11(4)10-5(7)12-6/h2-3H2,1H3,(H2,7,10)
    • InChI Key: XLEQTKKISZEHBF-UHFFFAOYSA-N
    • SMILES: S1C(N)=NN2C1=NN=C2CCC

Computed Properties

  • Exact Mass: 183.05786648Da
  • Monoisotopic Mass: 183.05786648Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 97.3

3-propyl1,2,4triazolo3,4-b1,3,4thiadiazol-6-amine Pricemore >>

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Additional information on 3-propyl1,2,4triazolo3,4-b1,3,4thiadiazol-6-amine

3-Propyl-1,2,4-Triazolo[3,4-b][1,3,4]Thiadiazol-6-amine (CAS No. 217788-67-5): A Comprehensive Overview

3-Propyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-amine (CAS No. 217788-67-5) is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of heterocyclic compounds and is characterized by its triazolo-thiadiazole core, which is known for its diverse pharmacological properties.

The chemical structure of 3-propyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-amine consists of a fused ring system with a propyl substituent at the 3-position and an amino group at the 6-position. The presence of these functional groups imparts specific chemical and biological properties to the molecule. The triazolo-thiadiazole scaffold is particularly interesting because it can form strong hydrogen bonds and π-stacking interactions, which are crucial for binding to various biological targets.

Recent studies have highlighted the potential of 3-propyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-amine in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent antiviral activity against several RNA viruses. The mechanism of action is believed to involve inhibition of viral replication through interference with key viral enzymes.

In addition to its antiviral properties, 3-propyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-amine has also been investigated for its anticancer potential. Preclinical studies have demonstrated that this compound can induce apoptosis in cancer cells by modulating key signaling pathways such as p53 and Bcl-2. These findings suggest that 3-propyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-amine could be a promising lead compound for the development of novel anticancer agents.

The pharmacokinetic properties of 3-propyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-amine have also been studied extensively. Research indicates that this compound has favorable oral bioavailability and a reasonable half-life in vivo. These properties make it an attractive candidate for further drug development efforts. However, further optimization may be necessary to improve its metabolic stability and reduce potential side effects.

In terms of synthetic methods, several approaches have been reported for the preparation of 3-propyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-amine. One common method involves the condensation of a suitable thiadiazole derivative with an appropriate amine in the presence of a coupling agent. The choice of starting materials and reaction conditions can significantly influence the yield and purity of the final product. Recent advancements in green chemistry have led to the development of more environmentally friendly synthetic routes that minimize waste and reduce energy consumption.

The safety profile of 3-propyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-amine is another important consideration in its development as a therapeutic agent. Toxicological studies have shown that this compound has a relatively low toxicity profile at therapeutic doses. However, as with any new drug candidate, thorough safety assessments are essential to ensure its safe use in humans.

In conclusion, 3-propyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-amines (CAS No. 217788-67-5) represents a promising class of compounds with diverse biological activities and potential therapeutic applications. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its pharmacological properties for clinical use. As more data becomes available from preclinical and clinical studies, 3-propyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-amines may prove to be valuable additions to the arsenal of drugs used to treat various diseases.

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